Cas no 62367-68-4 (1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione)

62367-68-4 structure
Productnaam:1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione
1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione
- 1-(2-Phenyl-1H-indol-3-yl)-1,3-butanedione
- 1-(2-phenyl-indol-3-yl)-butane-1,3-dione
- 1,3-Butanedione, 1-(2-phenyl-1H-indol-3-yl)-
- 1H-Indole, 3-(1,3-dioxobutyl)-2-phenyl-
- AC1L2OOA
- AC1Q5CEE
- BRN 1478242
- KST-1B6679
- NSC294988
- NSC-294988
- 62367-68-4
- DTXSID90211406
- NSC 294988
-
- Inchi: InChI=1S/C18H15NO2/c1-12(20)11-16(21)17-14-9-5-6-10-15(14)19-18(17)13-7-3-2-4-8-13/h2-10,19H,11H2,1H3
- InChI-sleutel: WSVUDCGHZTZRRU-UHFFFAOYSA-N
- LACHT: CC(=O)CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Berekende eigenschappen
- Exacte massa: 277.11035
- Monoisotopische massa: 277.110278721g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 400
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 49.9Ų
Experimentele eigenschappen
- PSA: 49.93
1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione Gerelateerde literatuur
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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